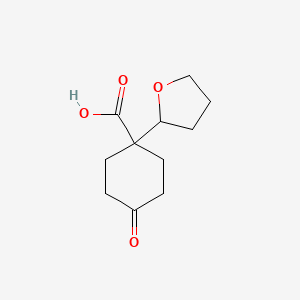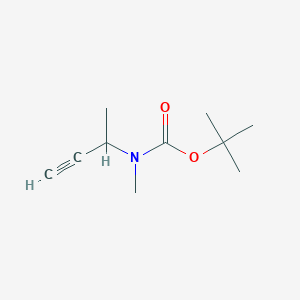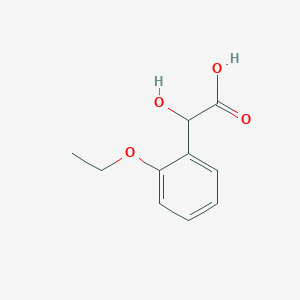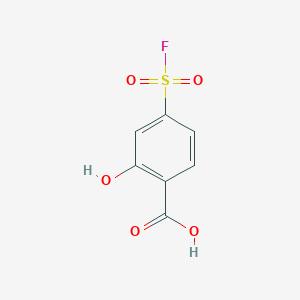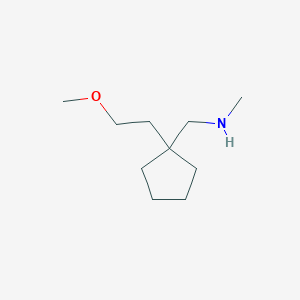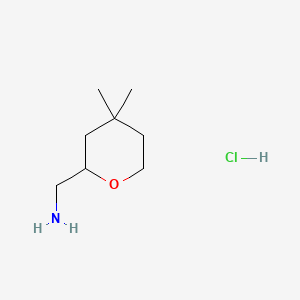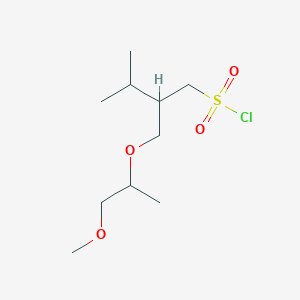
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound with a complex structure. It is used in various chemical reactions and has applications in multiple scientific fields. This compound is known for its reactivity and versatility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 3-methylbutane-1-sulfonyl chloride with 1-methoxypropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.
Wissenschaftliche Forschungsanwendungen
2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity is utilized in synthetic chemistry to create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane
- 1-Methoxy-2-propyl acetate
- Propylene glycol methyl ether
Uniqueness
Compared to similar compounds, 2-(((1-Methoxypropan-2-yl)oxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to its specific reactivity and the presence of both a sulfonyl chloride group and a methoxypropan-2-yl group. This combination allows for a broader range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C10H21ClO4S |
|---|---|
Molekulargewicht |
272.79 g/mol |
IUPAC-Name |
2-(1-methoxypropan-2-yloxymethyl)-3-methylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-8(2)10(7-16(11,12)13)6-15-9(3)5-14-4/h8-10H,5-7H2,1-4H3 |
InChI-Schlüssel |
VIUNGBAFIQGTEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(COC(C)COC)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


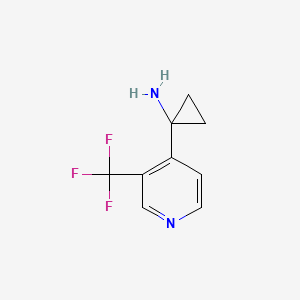
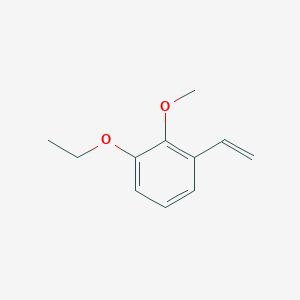
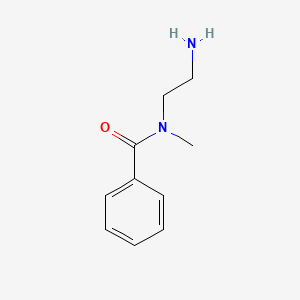

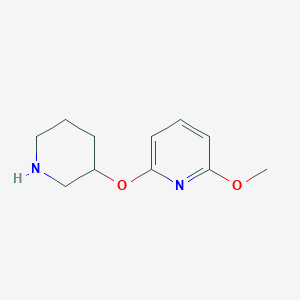

![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
